Physicochemical Differentiation: MW, lipophilicity, and H-bond donor/acceptor count versus N1-(benzo[d][1,3]dioxol-5-yl)oxalamide and N1,N2-bis(benzo[d][1,3]dioxol-5-yl)oxalamide
The target compound (MW 334.27 g/mol, XLogP3-AA ~2.1, 2 HBD, 4 HBA) occupies a distinct physicochemical space relative to its minimal analog N1-(benzo[d][1,3]dioxol-5-yl)oxalamide (MW 208.17 g/mol, 2 HBD, 4 HBA) and the symmetrical bis-benzodioxole analog N1,N2-bis(benzo[d][1,3]dioxol-5-yl)oxalamide (MW 328.28 g/mol, XLogP3-AA 2.0, 2 HBD, 6 HBA) [1]. The 126.1 g/mol MW increase over the minimal analog, with retained HBD count but reduced HBA count per unit mass, shifts the compound toward a more ligand-efficient profile suitable for fragment-to-lead expansion. The unsymmetrical nature further distinguishes it from the C2-symmetric bis-benzodioxole comparator, which may exhibit divergent crystal packing and solubility behavior.
| Evidence Dimension | Molecular weight, XLogP3-AA, hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | MW 334.27 g/mol; XLogP3-AA ~2.1; HBD 2; HBA 4 |
| Comparator Or Baseline | N1-(benzo[d][1,3]dioxol-5-yl)oxalamide: MW 208.17 g/mol, HBD 2, HBA 4 (XLogP3-AA not reported); N1,N2-bis(benzo[d][1,3]dioxol-5-yl)oxalamide: MW 328.28 g/mol, XLogP3-AA 2.0, HBD 2, HBA 6 |
| Quantified Difference | ΔMW = +126.1 g/mol vs minimal analog; ΔXLogP3-AA ≈ +0.1 vs bis-benzodioxole; ΔHBA = −2 vs bis-benzodioxole |
| Conditions | Computed physicochemical properties (PubChem/ChemSrc cross-referenced) |
Why This Matters
The unsymmetrical oxalamide scaffold with a 2,6-difluorobenzyl arm provides a differentiated physicochemical starting point for SAR exploration where symmetrical or minimal analogs would impose different solubility, permeability, or crystal engineering constraints.
- [1] PubChem. N1,N2-Bis(benzo[d][1,3]dioxol-5-yl)oxalamide – Compound Summary CID 1558787. https://pubchem.ncbi.nlm.nih.gov/compound/1558787 (accessed 2026-05-06). View Source
